molecular formula C7H3ClFNO B1587810 1-Chloro-2-fluoro-3-isocyanatobenzene CAS No. 69922-25-4

1-Chloro-2-fluoro-3-isocyanatobenzene

Cat. No.: B1587810
CAS No.: 69922-25-4
M. Wt: 171.55 g/mol
InChI Key: SPMPFFGBFMAFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a fluorinated aromatic isocyanate, which makes it a valuable building block in organic synthesis and various industrial applications. The compound is known for its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, and thiocarbamate derivatives, which are useful in various applications .

Comparison with Similar Compounds

  • 1-Chloro-3-fluoro-2-isocyanatobenzene
  • 1-Chloro-2-fluoro-4-isocyanatobenzene
  • 1-Chloro-2-fluoro-5-isocyanatobenzene

Comparison: 1-Chloro-2-fluoro-3-isocyanatobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to other isocyanatobenzenes, this compound offers distinct advantages in terms of selectivity and yield in certain reactions .

Properties

IUPAC Name

1-chloro-2-fluoro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMPFFGBFMAFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399225
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69922-25-4
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-fluoro-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-fluoro-3-isocyanatobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-fluoro-3-isocyanatobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.